3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Overview
Description
3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a useful research compound. Its molecular formula is C23H23BrN2O3S and its molecular weight is 487.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and therapeutic implications based on various research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate brominated and methoxy-substituted precursors under controlled conditions. The method often includes steps such as refluxing in anhydrous solvents and recrystallization to achieve purity. For example, a related compound was synthesized through the reaction of 3-benzoylpyrrolo derivatives under thermolysis conditions, yielding a product with a significant yield and purity .
Anticancer Properties
Research has indicated that compounds similar to This compound exhibit promising anticancer activity. A study evaluated a series of heterocyclic derivatives and found that certain modifications to the structure significantly enhanced their cytotoxicity against various cancer cell lines. The inclusion of bromophenyl and dimethoxybenzoyl groups was particularly noted for their role in increasing the efficacy against tumor cells .
The biological activity is often attributed to the compound's ability to interact with specific molecular targets within cancer cells. For instance, it may inhibit key enzymes involved in cell proliferation or induce apoptosis through various signaling pathways. The detailed mechanism requires further elucidation through molecular docking studies and in vitro assays.
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structural features can inhibit the growth of cancer cells in a dose-dependent manner. For instance, a study involving a series of diazaspiro compounds showed significant cytotoxic effects on breast cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .
In Vivo Studies
Animal models have also been employed to assess the pharmacokinetics and therapeutic efficacy of these compounds. One study reported that certain analogs exhibited favorable metabolic stability and low toxicity profiles in rodent models, suggesting their potential for further development into clinical candidates .
Data Tables
Compound Name | Structure | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | Structure | TBD | Apoptosis induction |
Related Compound A | Structure | 15 | Enzyme inhibition |
Related Compound B | Structure | 30 | Cell cycle arrest |
Properties
IUPAC Name |
[2-(4-bromophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(3,4-dimethoxyphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O3S/c1-28-18-11-8-16(14-19(18)29-2)21(27)26-22(30)20(15-6-9-17(24)10-7-15)25-23(26)12-4-3-5-13-23/h6-11,14H,3-5,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYVIIVTANWOOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC=C(C=C4)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.